

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

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Technical Guide: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F HCl, is a furan derivative with significant applications in both the pharmaceutical and industrial sectors. Primarily recognized as a key intermediate in the synthesis of the H₂ histamine receptor antagonist, ranitidine, it has also been a subject of research for its properties as a corrosion inhibitor. This technical guide provides an in-depth overview of its chemical properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Weight	191.66 g/mol	[1]
Molecular Formula	C ₈ H ₁₄ ClNO ₂	[1]
CAS Number	81074-81-9	[1]
Melting Point	122-125 °C (decomposes)	[1] [2]
Appearance	Powder	[1]
Solubility	Slightly soluble in DMSO and Methanol	[2]
EC Number	279-686-0	[1]
InChI Key	UDLQUVLAJYCAMJ-UHFFFAOYSA-N	[1]

Synthesis

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is typically synthesized from its free base, 5-(Dimethylaminomethyl)furfuryl alcohol. The free base can be prepared through various methods, with one common approach involving the reaction of 2-furanmethanol (furfuryl alcohol) with bis(dimethylamino)methane in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

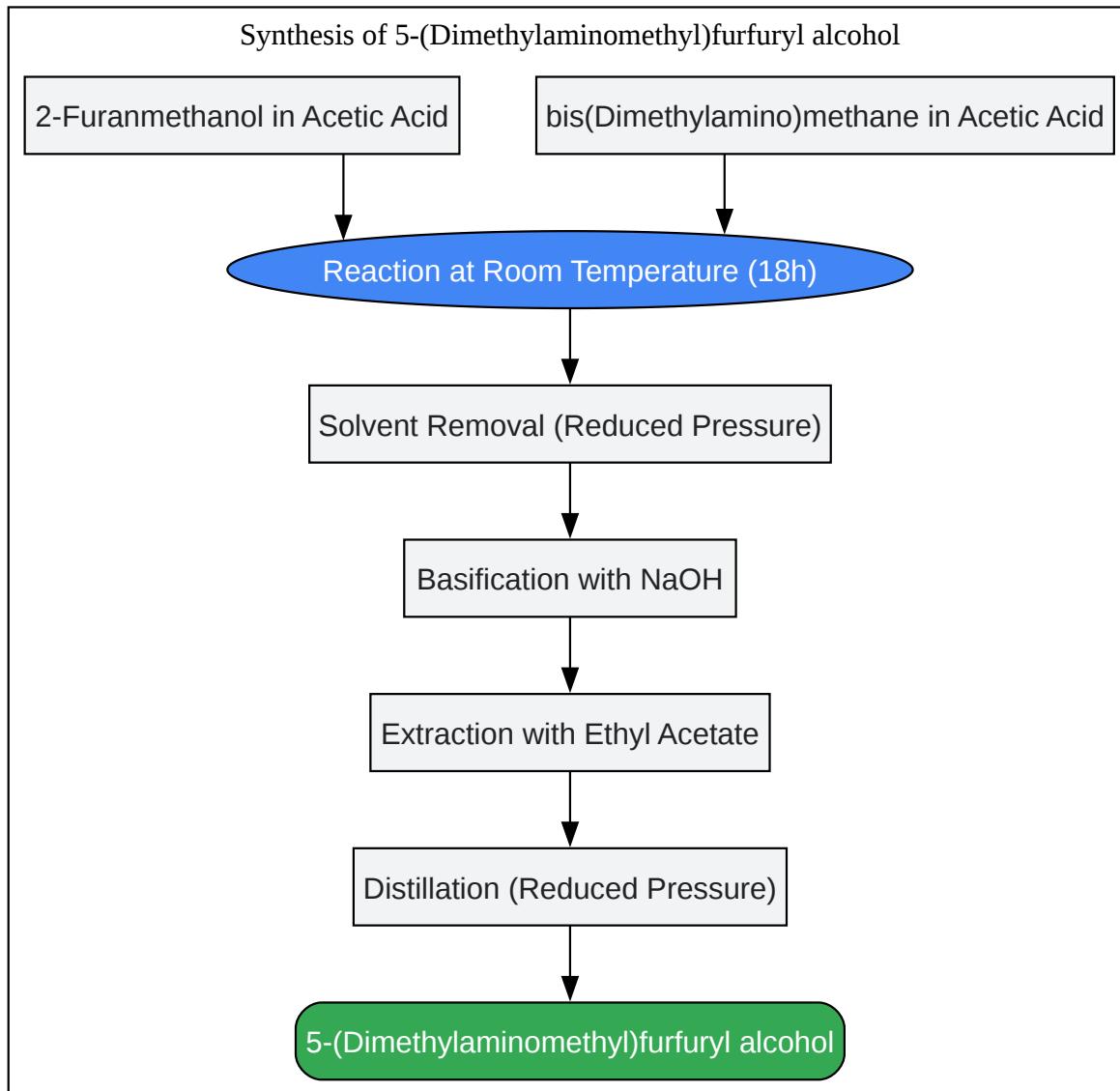
This protocol is adapted from established patent literature.[\[3\]](#)[\[4\]](#)

- Reaction Setup: In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).
- Reagent Addition: While cooling the vessel to approximately 10°C, add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise with continuous stirring.
- Reaction: Allow the mixture to stir at room temperature for 18 hours.

- Solvent Removal: Remove the acetic acid at 60°C under reduced pressure.
- Work-up: To the residue, add ice (200 g) and basify with a 40% aqueous sodium hydroxide solution, ensuring the temperature is controlled with external cooling.
- Extraction: Extract the aqueous mixture with ethyl acetate.
- Isolation: Dry the combined ethyl acetate extracts and evaporate the solvent.
- Purification: Distill the residue under reduced pressure (e.g., 92-96°C at 0.2-0.5 mmHg) to yield pure 5-(Dimethylaminomethyl)furfuryl alcohol.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, followed by isolation of the precipitated salt.

Synthesis Workflow



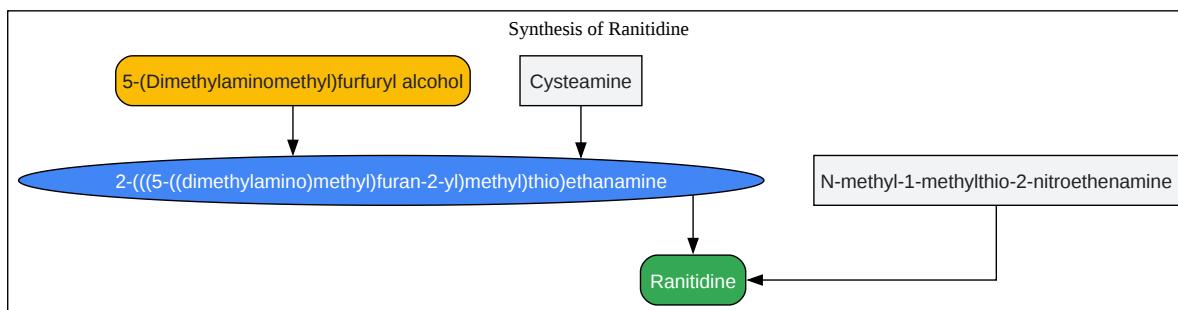
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Caption: Workflow for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol.

Applications in Drug Development

The primary role of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** in drug development is as a crucial intermediate in the synthesis of Ranitidine. Ranitidine is a well-known histamine H₂-receptor antagonist used to decrease stomach acid production.

Ranitidine Synthesis Pathway

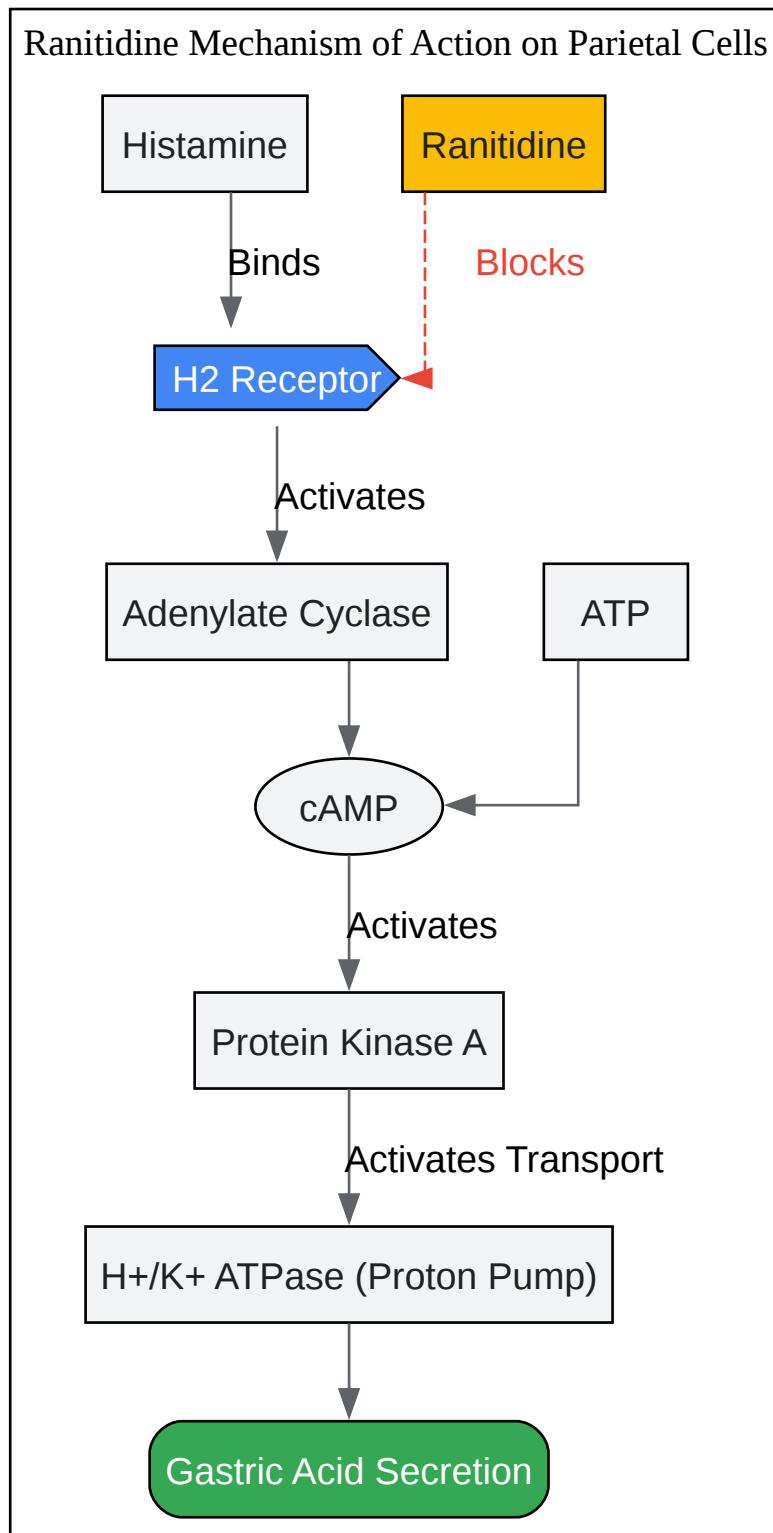


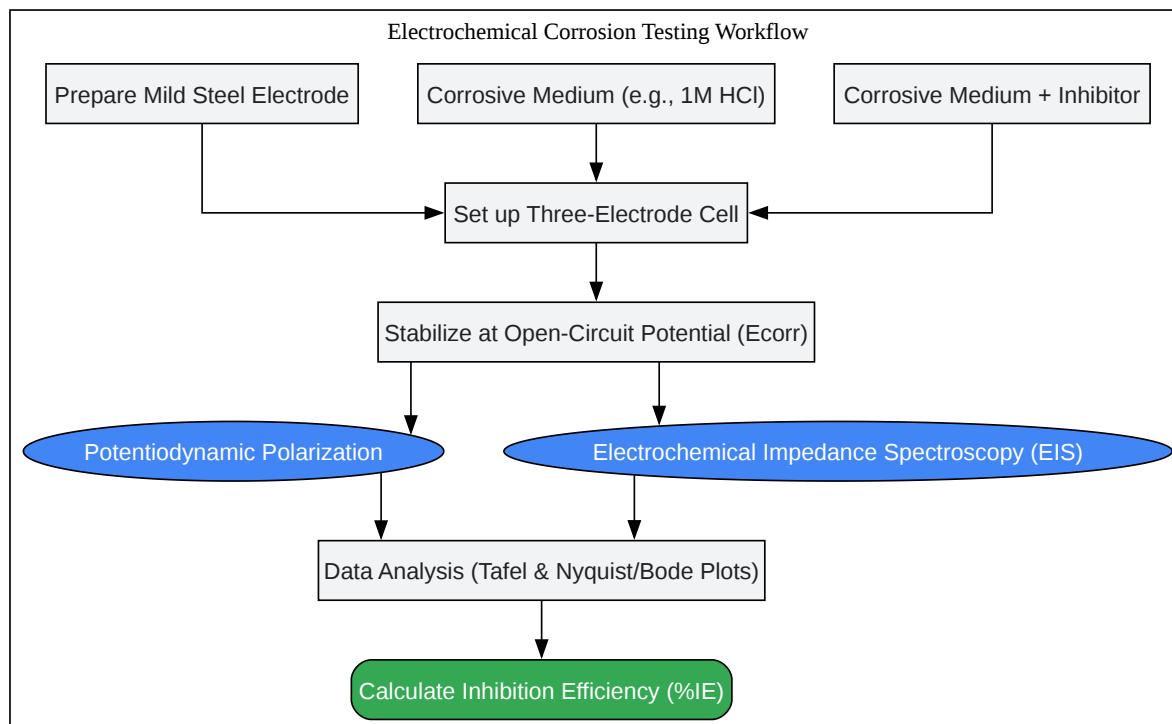
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Caption: Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol.

Mechanism of Action of Ranitidine

Ranitidine functions by competitively and reversibly inhibiting the binding of histamine to H₂ receptors on gastric parietal cells.^{[5][6][7]} This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.





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- To cite this document: BenchChem. [5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118251#5-dimethylaminomethyl-furfuryl-alcohol-hydrochloride-molecular-weight]

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